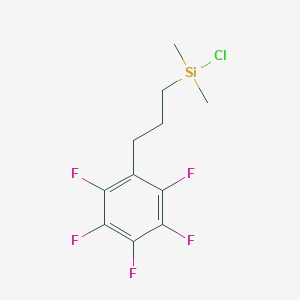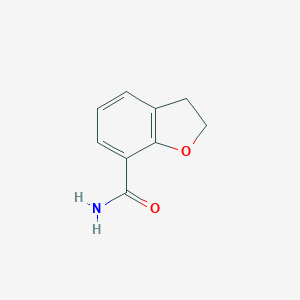
2,3-Dihydrobenzofuran-7-carboxamide
Vue d'ensemble
Description
2,3-Dihydrobenzofuran-7-carboxamide, also known as DHBF, is a chemical compound with a molecular formula of C10H11NO2. It is a synthetic compound that has been used in scientific research for its potential therapeutic properties. DHBF is a derivative of the naturally occurring compound, serotonin, and has been found to have potential applications in the treatment of various neurological disorders.
Mécanisme D'action
2,3-Dihydrobenzofuran-7-carboxamide is believed to exert its therapeutic effects through its ability to modulate the activity of certain neurotransmitters in the brain, including dopamine and serotonin. It has been found to have a high affinity for these receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter activity, as well as the inhibition of certain enzymes involved in the breakdown of neurotransmitters. It has also been found to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,3-Dihydrobenzofuran-7-carboxamide in lab experiments is its potential therapeutic properties, which make it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of using this compound in lab experiments is its synthetic nature, which may limit its applicability in certain contexts.
Orientations Futures
There are numerous potential future directions for the use of 2,3-Dihydrobenzofuran-7-carboxamide in scientific research. One potential direction is the development of more efficient synthesis methods that may enable the production of larger quantities of the compound. Another potential direction is the exploration of its potential therapeutic properties in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further research may be needed to fully understand the mechanisms underlying its therapeutic effects, which may enable the development of more targeted treatments.
Applications De Recherche Scientifique
2,3-Dihydrobenzofuran-7-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to have a range of applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and depression.
Propriétés
Numéro CAS |
134401-97-1 |
|---|---|
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
2,3-dihydro-1-benzofuran-7-carboxamide |
InChI |
InChI=1S/C9H9NO2/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2,(H2,10,11) |
Clé InChI |
WJVVPYVGCDWJKB-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=CC=C2C(=O)N |
SMILES canonique |
C1COC2=C1C=CC=C2C(=O)N |
Synonymes |
7-Benzofurancarboxamide,2,3-dihydro-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





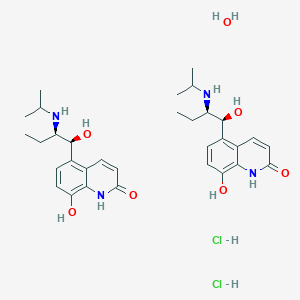
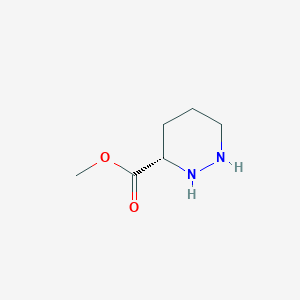

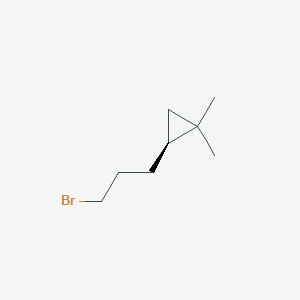


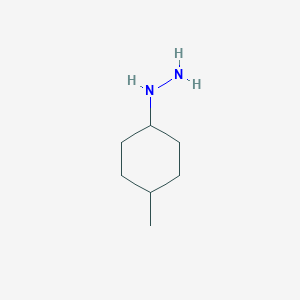
![2-amino-8-[(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B140315.png)
